Anti-HCV Activity: Pseudane IX Demonstrates Superior Potency to the Clinical Standard Ribavirin
In a head-to-head comparison within the same cell culture model, pseudane IX exhibited significantly stronger inhibition of HCV replication than the widely used clinical antiviral ribavirin [1]. Pseudane IX reduced HCV infection in Huh7.5 cells with an IC₅₀ of 1.4 ± 0.2 μg/mL, while ribavirin demonstrated an IC₅₀ of 2.8 ± 0.4 μg/mL under identical assay conditions [1].
| Evidence Dimension | HCV Replication Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.4 ± 0.2 μg/mL |
| Comparator Or Baseline | Ribavirin: 2.8 ± 0.4 μg/mL |
| Quantified Difference | Pseudane IX is 2-fold more potent (lower IC₅₀) than ribavirin in this assay. |
| Conditions | Huh7.5 cell line infected with HCV; compound treatment for 72 hours; viral titer quantified by focus-forming unit (FFU) assay. |
Why This Matters
This direct comparison provides a quantitative benchmark against a clinically relevant standard, enabling researchers to contextualize pseudane IX's potency within established HCV therapeutics and justifying its selection as a lead compound or positive control.
- [1] Wahyuni, T.S.; Tumewu, L.; Permanasari, A.A.; Apriani, E.; Adianti, M.; Rahman, A.; Widyawaruyanti, A.; Lusida, M.I.; Fuad, A.; Soetjipto; et al. Inhibition of hepatitis C virus replication by chalepin and pseudane IX isolated from Ruta angustifolia leaves. Fitoterapia 2014, 99, 276-283. View Source
